Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-
Description
Properties
CAS No. |
649558-74-7 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C9H10N2O3/c1-5-7-3-6(4-12)14-8(7)11-9(10-5)13-2/h3,12H,4H2,1-2H3 |
InChI Key |
ORRHQQRCCJPBPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(OC2=NC(=N1)OC)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol typically involves the following steps:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and a suitable furan derivative.
Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions using reagents like methyl iodide and sodium methoxide.
Addition of the methanol group: This step involves the reduction of a suitable precursor, such as a furo[2,3-d]pyrimidine aldehyde, using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furo[2,3-d]pyrimidine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
Oxidation: (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)aldehyde or (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)carboxylic acid.
Reduction: Dihydro derivatives of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol.
Substitution: Various substituted furo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, triggering signaling pathways that lead to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent variations are summarized in Table 1.
Table 1: Structural Comparison of Furo[2,3-d]pyrimidine Derivatives

Key Observations :
- Methanol vs. Sulfanyl/Amino Groups: The target’s 6-methanol group likely improves aqueous solubility compared to sulfanyl (e.g., compound 13 in ) or aryl substituents, which may favor membrane permeability .
- Methoxy at Position 2: The 2-OCH₃ group is unique to the target compound; most analogs feature amino or hydrogen at this position. This substitution may reduce metabolic degradation compared to amino groups .
EGFR Inhibition
- Furo[2,3-d]pyrimidines with [2,3-d] fusion (e.g., 6-aryl derivatives) show moderate EGFR inhibition (IC₅₀ ~ µM range), while [3,4-d] fused analogs exhibit higher selectivity . The target compound’s methanol group may reduce potency compared to lipophilic substituents (e.g., aryl groups) due to altered binding interactions .
DHFR Selectivity
- Diamino-substituted furo[2,3-d]pyrimidines (e.g., 2,4-diamino-5-methyl derivatives) are selective for Pneumocystis carinii DHFR over human DHFR, whereas pyrrolo[2,3-d]pyrimidines target Toxoplasma gondii . The target compound’s lack of diamino groups suggests divergent selectivity, though its 4-methyl and 6-methanol groups may still permit DHFR binding .
Biological Activity
Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl- (CAS No. 649558-74-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 182.19 g/mol |
| IUPAC Name | Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl- |
| CAS Number | 649558-74-7 |
Furo[2,3-d]pyrimidine derivatives are known to interact with various biological targets. The compound exhibits significant inhibitory activity against specific enzymes and receptors involved in cellular signaling pathways.
- FLT3 Inhibition : Recent studies have shown that derivatives of furo[2,3-d]pyrimidines can inhibit the FLT3 receptor, which is often mutated in acute myeloid leukemia (AML). For instance, a derivative demonstrated an IC50 value of 0.004 μM against FLT3-ITD expressing AML cell lines (MOLM-13 and MV4-11) . This indicates a potent selective cytotoxicity towards cancer cells expressing this mutation.
- Apoptosis Induction : The compound has been reported to induce apoptosis in various cancer cell lines through the activation of caspase pathways. For example, one study highlighted that furo[2,3-d]pyrimidine analogs activated caspase 3/7 and caused cell cycle arrest in different phases depending on the cell type .
Biological Activities
The biological activities of furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl- can be summarized as follows:
- Anticancer Activity : Demonstrated significant cytotoxic effects in vitro against several cancer cell lines.
- Antiviral Properties : Some studies suggest potential antiviral activity, although specific mechanisms remain to be elucidated.
Case Studies and Research Findings
- Cytotoxicity Against AML Cells : A study evaluated the efficacy of furo[2,3-d]pyrimidine derivatives on AML cell lines. The findings indicated that certain modifications on the pyrimidine ring significantly enhanced their inhibitory potency against FLT3 mutations .
-
Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the furo[2,3-d]pyrimidine scaffold affect biological activity. For example:
- Compounds with methoxy substitutions showed improved cellular activity and induced considerable cell cycle arrest compared to unsubstituted variants .
- A systematic evaluation revealed that introducing electron-withdrawing or electron-donating groups at specific positions influenced the overall potency against targeted receptors .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for furo[2,3-d]pyrimidine derivatives, and how can experimental parameters be optimized?
- Methodological Answer : A widely used approach involves multicomponent reactions (MCRs) with aldehydes, ketones, and cyanocarbamides in ethanol/ethyl cyanoacetate mixtures under basic conditions (e.g., K₂CO₃). For example, cyclization via Sonogashira coupling of bromouracil derivatives with trimethylsilylacetylene, followed by desilylation and Mannich reactions, yields 6-substituted furo[2,3-d]pyrimidines . Reaction progress should be monitored via TLC, and heating at 150°C for 6–12 hours ensures complete cyclization .
Q. How can structural characterization of furo[2,3-d]pyrimidine derivatives be systematically performed?
- Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) with HRMS for molecular weight confirmation. For regiochemical assignments, off-resonance decoupled NMR spectra help resolve singlet multiplicities . X-ray crystallography is critical for confirming fused-ring conformations and hydrogen-bonding interactions (e.g., with enzyme active sites) .
Intermediate Research Questions
Q. How can regioselectivity challenges in furo[2,3-d]pyrimidine synthesis be addressed?
- Methodological Answer : Regiochemistry depends on the electrophilic partner’s electronic properties. α-Halo aldehydes (e.g., 2-chloropropionaldehyde) in Me₂SO selectively yield 5-methylpyrrolo[2,3-d]pyrimidines, avoiding decomposition pathways seen with α-halo ketones . Solvent polarity and temperature (ambient vs. reflux) further modulate selectivity.
Q. What strategies stabilize reactive intermediates during furo[2,3-d]pyrimidine rearrangements?
- Methodological Answer : Acidic conditions (e.g., concentrated HCl) can induce furo-to-pyrrolo ring rearrangements, but intermediates with C-6 protons (e.g., 6a and 6g) decompose. Stabilization requires protective groups (e.g., tert-butyldimethylsilyl) at oxygen/nitrogen sites or low-temperature quenching .
Advanced Research Questions
Q. How can computational modeling guide the design of furo[2,3-d]pyrimidine-based enzyme inhibitors?
- Methodological Answer : Density functional theory (DFT) calculations predict electrophilic attack sites by analyzing HOMO/LUMO distributions. For example, N-6 in furo[2,3-d]pyrimidines carries the highest negative charge, while C-5 has the highest electron density, guiding substitutions for target interactions (e.g., dihydrofolate reductase inhibition) .
Q. What experimental approaches resolve contradictions in binding orientation data for furo[2,3-d]pyrimidine antifolates?
- Methodological Answer : X-ray crystallography of enzyme-inhibitor complexes (e.g., mutant human DHFR) shows that 2-amino-4-oxo-furo[2,3-d]pyrimidines bind in the "folate orientation" despite modeling predictions of flipped binding. Validate discrepancies via competitive binding assays with ³H-folate and mutational analysis of active-site residues (e.g., Ile7, Tyr121) .
Q. How do furo[2,3-d]pyrimidine derivatives achieve selective inhibition of Pneumocystis carinii DHFR over mammalian isoforms?
- Methodological Answer : Structural modifications (e.g., 5-substituted arylthio groups) exploit differences in pcDHFR’s active-site hydrophobicity. Molecular docking into pcDHFR’s crystal structure (PDB: 1DGS) reveals van der Waals contacts with Phe36 and Thr65, absent in human DHFR. Selectivity ratios (IC₅₀ human/pcDHFR) should exceed 100-fold .
Q. What mechanistic insights explain the acid-mediated rearrangement of furo[2,3-d]pyrimidines to pyrrolo analogs?
- Methodological Answer : Protonation at the furan oxygen initiates ring-opening to form a linear intermediate, which recyclizes via nucleophilic attack at C-5. The presence of electron-withdrawing substituents (e.g., methyl at C-6) destabilizes the intermediate, favoring decomposition. Isotopic labeling (²H/¹⁸O) and in situ IR spectroscopy can track proton transfer and intermediate lifetimes .
Data Contradiction Analysis
Q. Why do some furo[2,3-d]pyrimidines exhibit poor correlation between computational binding predictions and crystallographic data?
- Analysis : Discrepancies arise from solvent effects and protein flexibility not captured in static models. For example, thieno[2,3-d]pyrimidines show longer intermolecular contacts (3.4–3.9 Å) in crystallography than predicted, due to conformational shifts in the enzyme’s nicotinamide loop . MD simulations (50 ns trajectories) and free-energy perturbation (FEP) calculations improve agreement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

